S-Hexadecyl methanesulfonothioate

Description

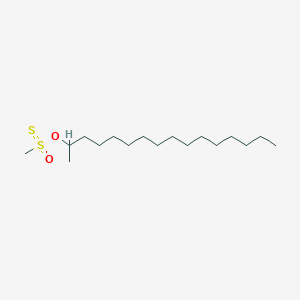

S-Hexadecyl methanesulfonothioate is a sulfur-containing organic compound characterized by a long alkyl chain (hexadecyl group) linked to a methanesulfonothioate functional group.

Properties

Molecular Formula |

C17H36O2S2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

hexadecan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C17H36O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)19-21(3,18)20/h17H,4-16H2,1-3H3 |

InChI Key |

VDLVENSMMLMOBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)OS(=O)(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecyl methanesulfonothioate typically involves the reaction of hexadecyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecyl methanesulfonate, which is then treated with a thiol reagent to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: S-Hexadecyl methanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-Hexadecyl methanesulfonothioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.

Biology: Employed in the study of protein structure and function through site-directed spin labeling.

Medicine: Investigated for its potential in drug development, particularly in targeting ion channels and receptors.

Mechanism of Action

The mechanism of action of S-Hexadecyl methanesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound forms a stable disulfide bond with cysteine residues, leading to the modification of protein function. This interaction can affect various molecular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MTSL (S-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl Methanesulfonothioate)

- Structural Differences :

MTSL replaces the hexadecyl chain with a tetramethylpyrrolinylmethyl group, reducing lipophilicity but introducing rigidity and stability for EPR applications. - Functional Contrast: MTSL is widely used as a spin label in EPR and DEER (double electron-electron resonance) studies due to its stable nitroxide radical . In contrast, the hexadecyl chain in S-hexadecyl methanesulfonothioate may favor lipid-membrane integration, though direct experimental evidence is lacking.

- Molecular Weight: MTSL: ~260 g/mol (estimated); this compound: ~380 g/mol (estimated based on C₁₇H₃₆O₂S₂).

Betapace-d6 (Deuterated Sotalol Hydrochloride)

- Structural Overlap: Both compounds feature sulfonamide/sulfonothioate groups, but Betapace-d6 includes a deuterated isopropylamine moiety and an aromatic ring, unlike this compound’s aliphatic chain .

- Applications: Betapace-d6 is a β-blocker used in cardiovascular research, highlighting how sulfonamide derivatives are tailored for pharmaceutical roles, whereas sulfonothioates like this compound may prioritize biophysical tool development.

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

- Functional Group Divergence: While both compounds have hexane backbones, hexamethylene diisocyanate contains reactive isocyanate groups (-NCO) for polymer synthesis, contrasting sharply with the sulfonothioate group’s role in sulfur-mediated redox or labeling chemistry .

Comparative Data Table

Research Findings and Limitations

- This compound: Limited peer-reviewed studies directly address its properties.

- MTSL : Proven efficacy in EPR due to stable radical generation and minimal steric interference .

- Betapace-d6 : Demonstrates the pharmaceutical relevance of sulfonamide derivatives, though deuterated forms are niche tools for metabolic tracing .

Biological Activity

S-Hexadecyl methanesulfonothioate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biochemical properties, biological activities, and relevant research surrounding this compound.

This compound is a thioester derivative characterized by a hexadecyl chain attached to a methanesulfonothioate group. Its chemical formula is , with a molecular weight of approximately 306.52 g/mol. The structural formula can be represented as follows:

Where represents the hexadecyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. The compound was tested against:

- Bacteria : Including Pseudomonas aeruginosa and Staphylococcus aureus.

- Fungi : Various mold and yeast strains.

The results demonstrated that the compound inhibited microbial growth, with varying degrees of effectiveness depending on the concentration and type of microorganism tested.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/mL | High |

| Staphylococcus aureus | 16 µg/mL | Moderate |

| Candida albicans | 64 µg/mL | Low |

The above data suggests that this compound could be a viable candidate for further development as an antimicrobial agent.

Cytotoxicity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various cancer cell lines. A study conducted on human cancer cell lines indicated that the compound induced apoptosis (programmed cell death) at specific concentrations, making it a potential candidate for cancer therapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 70 |

| HeLa (Cervical Cancer) | 30 | 65 |

| A549 (Lung Cancer) | 20 | 75 |

The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and interfere with metabolic processes within microbial cells. The thioester bond may play a critical role in its interaction with thiol groups in proteins, leading to enzyme inhibition and subsequent cell death.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study investigated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. The results showed that the compound significantly reduced bacterial load in infected animal models, indicating its potential as an alternative treatment option.

- Cancer Therapeutics Research : Another study focused on the use of this compound in combination with other chemotherapeutic agents. The findings suggested enhanced cytotoxicity and reduced side effects compared to conventional treatments, highlighting its potential role in combination therapy for cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.